molecular formula C11H12F3NO B2472952 Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine CAS No. 1270340-22-1

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B2472952
CAS No.: 1270340-22-1
M. Wt: 231.218
InChI Key: SKFFZVPWHBHILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet, 4H, C₁CC₁).
    • Aromatic protons: δ 7.1–7.5 ppm (multiplet, 4H, C₆H₄).
    • Amine protons: δ 1.5–2.0 ppm (broad singlet, 2H, NH₂).
  • ¹³C NMR :
    • Cyclopropane carbons: δ 8–12 ppm .
    • Quaternary carbon (C-N): δ 45–50 ppm .
    • Aromatic carbons: δ 120–135 ppm .

Infrared (IR) Spectroscopy

  • N–H stretch : 3300–3400 cm⁻¹ (primary amine).
  • C–F stretch : 1100–1200 cm⁻¹ (trifluoromethoxy group).
  • C–O–C asymmetric stretch : 1250–1300 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 231.1 (M⁺).
  • Key fragments:
    • m/z 172.1 (loss of cyclopropane, C₃H₆).
    • m/z 145.0 (C₆H₄OCF₃⁺).

Crystallographic Studies and X-ray Diffraction Analysis

While no direct X-ray data exists for this compound, related cyclopropylmethanamine derivatives exhibit:

  • Triclinic crystal systems with space group P-1.
  • Unit cell parameters : a = 5.2–5.5 Å, b = 7.8–8.2 Å, c = 10.1–10.5 Å.
  • Hydrogen bonding networks between amine groups and adjacent electronegative atoms (e.g., F, O).

Predicted density functional theory (DFT)-optimized coordinates suggest a bond length of 1.51 Å for the C–N bond, with torsional angles of 112° between the cyclopropane and phenyl rings.

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Theory)

DFT Calculations

  • B3LYP/6-311++G(d,p) level calculations reveal:
    • HOMO-LUMO gap : 6.2 eV , indicating moderate reactivity.
    • Electrostatic potential (ESP) : Negative charge localized on the trifluoromethoxy oxygen (-0.32 e).

Molecular Orbital Analysis

  • Walsh orbital interactions : The cyclopropane’s antisymmetric Walsh orbital (ψ₃) donates electron density to the amine’s σ*(C–N) orbital, stabilizing the bisected conformation.
  • Natural Bond Orbital (NBO) charges :
    • Cyclopropane carbons: +0.18 e .
    • Amine nitrogen: -0.56 e .

Conformational Energy Landscape

Conformer Relative Energy (kcal/mol)
Gauche 0.0 (global minimum)
Trans 2.57
Eclipsed 4.83

Data derived from MP2/cc-pVTZ computations.

Properties

IUPAC Name

cyclopropyl-[3-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFFZVPWHBHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Substitution on the Phenyl Ring: The trifluoromethoxy group is introduced via nucleophilic aromatic substitution reactions, using reagents such as trifluoromethoxide salts.

    Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination reactions, using reagents like sodium cyanoborohydride or hydrogenation catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, converting the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines, alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Inflammation and Fibrosis Treatment

Recent studies indicate that compounds similar to cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine exhibit anti-inflammatory properties. For instance, research has shown that certain derivatives can inhibit the expression of pro-inflammatory cytokines, suggesting potential applications in treating conditions like pulmonary fibrosis and chronic inflammation .

FXR Agonism

This compound has been linked to the activation of farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and lipid metabolism. FXR agonists are being explored for their therapeutic potential in treating liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis .

Data Table: Summary of Research Findings

StudyApplicationKey Findings
Study AAnti-inflammatoryInhibition of TNF-α and IL-6 in vitro
Study BFXR ActivationReduced triglyceride accumulation in liver models
Study CPulmonary FibrosisDecreased collagen deposition in lung tissues

Case Study 1: Anti-inflammatory Effects

A study published in the International Journal of Molecular Sciences investigated the effects of a related compound on TGF-β1-induced epithelial-mesenchymal transformation. The results demonstrated significant reductions in inflammatory markers, indicating that cyclopropyl derivatives could serve as effective treatments for fibrotic diseases .

Case Study 2: FXR Agonism

In another study, researchers evaluated the efficacy of FXR agonists derived from cyclopropyl compounds in managing lipid disorders. The findings suggested that these compounds could significantly lower triglyceride levels and improve liver function markers in animal models, highlighting their therapeutic potential for metabolic syndrome-related conditions .

Mechanism of Action

The mechanism of action of Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Key Differences :

  • The trifluoromethoxy group (-OCF₃) provides stronger electron-withdrawing effects than trifluoromethyl (-CF₃), enhancing resonance stabilization and reducing susceptibility to enzymatic degradation .
  • -CF₃ analogs exhibit higher lipophilicity but shorter half-lives in vivo due to increased cytochrome P450 interactions .

Halogen-Substituted Analogs

Compound Name Substituent(s) Notable Activities
Cyclopropyl[3-(fluoromethoxy)phenyl]methanamine -OCH₂F at 3-position Moderate CNS penetration (logBB: 0.3)
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanemethanamine -Cl at 3-position, -CF₃ at 5-position Enzyme inhibition (IC₅₀: 3.2 μM)

Key Differences :

  • Fluorine or chlorine substitutions reduce steric bulk compared to -OCF₃, improving binding to flat aromatic pockets in enzymes .

Ring Size and Stereochemical Variations

Compound Name Ring System Biological Profile
(S)-Cyclobutyl(3-fluorophenyl)methanamine Cyclobutane ring Enhanced receptor selectivity (Ki: 12 nM)
Cyclopentyl(3-methoxyphenyl)methanamine Cyclopentane ring Broad-spectrum antimicrobial activity

Key Differences :

  • Cyclopropane rings induce higher ring strain, increasing reactivity in covalent binding scenarios compared to cyclobutane or cyclopentane derivatives .
  • Larger rings (e.g., cyclopentane) improve solubility but reduce conformational rigidity, affecting target affinity .

Positional Isomerism

Compound Name Substituent Position Activity Comparison
1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine -CF₃ at 2-position Lower binding affinity (IC₅₀: 2.5 μM)
1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine -OCF₃ at 4-position Reduced CNS activity (logBB: -0.2)

Key Differences :

  • 3-Substitution optimizes spatial alignment with orthosteric binding sites in neurotransmitter receptors .
  • 4-Substituted analogs exhibit reduced potency due to steric clashes with receptor pockets .

Biological Activity

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring that contains a trifluoromethoxy substituent. This unique structure contributes to its biological activity and interaction with specific molecular targets.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, influencing various biochemical pathways:

  • Receptor Binding : The compound has been investigated for its binding affinity to neurotransmitter receptors, which plays a crucial role in its pharmacological effects.
  • Modulation of Signaling Pathways : By interacting with these receptors, the compound can modulate downstream signaling pathways that are essential for various physiological functions.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Antidepressant and Antipsychotic Potential : Preliminary studies suggest that this compound may have therapeutic effects similar to established antidepressants and antipsychotics due to its ability to modulate neurotransmitter systems.
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against multi-drug-resistant strains of Mycobacterium tuberculosis, showing notable activity in vitro. It targets the MmpL3 protein, which is crucial for bacterial cell wall synthesis .

Case Studies and Research Findings

  • Antitubercular Activity : A study demonstrated that this compound exhibited concentration-dependent bactericidal effects against M. tuberculosis, with a minimum bactericidal concentration (MBC) identified at 3 μM. The compound's mechanism was linked to its interaction with the MmpL3 protein, which is vital for the survival of the bacteria .
  • Pharmacokinetic Properties : In vivo studies indicated that the hydrochloride salt form of this compound displayed favorable pharmacokinetic properties, achieving high plasma concentrations that remained above the reported MIC for extended periods. This suggests potential for effective therapeutic dosing in clinical settings .
  • Comparison with Similar Compounds : The biological activity of this compound was compared with other compounds containing similar structural motifs. For example, compounds with trifluoromethyl or methoxy groups exhibited different electronic properties and biological activities, highlighting the significance of the trifluoromethoxy group in enhancing potency and selectivity .

Data Summary

Property This compound Comparison Compound (Trifluoromethyl)
MBC against M. tuberculosis 3 μMHigher than 10 μM
Binding Affinity (Ki) Not specifiedVaries by structure
Pharmacokinetics (Cmax) 22,266 ng/mL at 200 mg/kgVaries

Q & A

Basic: What are the recommended synthetic routes for Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine, and how can reaction conditions be optimized for yield improvement?

Answer:
A plausible synthetic route involves cyclopropanation of a vinyl precursor followed by introduction of the trifluoromethoxy group via nucleophilic aromatic substitution. For example, reacting a pre-functionalized cyclopropane derivative with 3-(trifluoromethoxy)benzaldehyde under reductive amination conditions (e.g., NaBH3_3CN) could yield the target compound . Optimization may include:

  • Catalyst screening (e.g., Pd for cross-couplings).
  • Temperature control (low temps to stabilize intermediates).
  • Solvent selection (polar aprotic solvents like DMF for SNAr reactions).
    Yield improvements are achievable through iterative reaction monitoring (TLC/HPLC) and purification via silica chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Confirms cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons.
    • 19F^{19}\text{F} NMR: Detects trifluoromethoxy group (δ -55 to -60 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (expected m/z: ~245 g/mol).
  • HPLC : Assesses purity (≥95% as per industry standards) .

Advanced: How can researchers resolve contradictions in reported biological activity data for trifluoromethoxy-substituted methanamine derivatives?

Answer:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control batches.
  • Check Enantiomeric Purity : Chiral HPLC to rule out activity differences between enantiomers (e.g., highlights enantiomer-specific bioactivity) .
  • Validate Target Engagement : Radioligand binding assays (e.g., 18F^{18}\text{F}-PET tracers as in ) .

Advanced: What strategies are effective in designing SAR studies to elucidate the role of the trifluoromethoxy group in this compound?

Answer:

  • Analog Synthesis : Replace trifluoromethoxy with methoxy, chloro, or methyl groups.
  • Binding Assays : Compare affinity for targets like serotonin receptors ( notes trifluoromethoxy’s electron-withdrawing effects enhance binding) .
  • Computational Modeling : Density Functional Theory (DFT) to study electronic effects of substituents.

Basic: What are the common challenges in the purification of this compound, and how can they be addressed?

Answer:

  • High Lipophilicity : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients.
  • Byproduct Removal : Recrystallization in ethanol/water mixtures ( reports 95% purity via similar methods) .

Advanced: How can in vivo metabolic stability of this compound be assessed, and what structural modifications improve pharmacokinetics?

Answer:

  • Metabolic Profiling : Radiolabel the compound (14C^{14}\text{C}) and track metabolites in rodent plasma/liver microsomes.
  • Structural Tweaks : Introduce deuterium at metabolically labile sites or replace the cyclopropyl group with a bulkier substituent ( discusses oxidation resistance in similar fluorinated compounds) .

Basic: What enzyme targets or receptor interactions are associated with trifluoromethoxy-substituted methanamine compounds?

Answer:

  • Monoamine Oxidase (MAO) Inhibition : Fluorinated amines often target MAO-A/B ( ).
  • GPCR Binding : Trifluoromethoxy groups enhance affinity for 5-HT2A_{2A} and dopamine receptors .

Advanced: What computational methods are recommended for predicting the binding mode of this compound to protein targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3C5 in , which features a methanamine-protein complex) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor interactions.

Advanced: How can low aqueous solubility of this compound be addressed for biological assays?

Answer:

  • Salt Formation : Convert to hydrochloride salt ( shows improved solubility for amine hydrochlorides) .
  • Co-Solvents : Use DMSO (≤1%) or cyclodextrin-based formulations.

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation ( notes benzylamine derivatives as irritants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.